Cas no 103069-51-8 (2-(4-Dimethylamino-piperidin-1-yl)-ethanol)

2-(4-Dimethylamino-piperidin-1-yl)-ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Dimethylamino-piperidin-1-yl)-ethanol
- AKOS009600313
- 2-(4-Dimethylamino-piperidin-1-yl)ethanol
- SB41610
- SCHEMBL15956482
- 2-(4-(Dimethylamino)piperidin-1-yl)ethanol
- DB-226608
- 103069-51-8
-
- MDL: MFCD12143516
- Inchi: InChI=1S/C9H20N2O/c1-10(2)9-3-5-11(6-4-9)7-8-12/h9,12H,3-8H2,1-2H3
- InChI Key: CVOPSCCWHOQVFV-UHFFFAOYSA-N
- SMILES: CN(C)C1CCN(CC1)CCO
Computed Properties
- Exact Mass: 172.157563266Da
- Monoisotopic Mass: 172.157563266Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.7Ų
- XLogP3: 0.2
2-(4-Dimethylamino-piperidin-1-yl)-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085012-500mg |
2-(4-Dimethylamino-piperidin-1-yl)-ethanol |
103069-51-8 | 500mg |
£389.00 | 2022-03-01 | ||
Alichem | A129003697-250mg |
2-(4-(Dimethylamino)piperidin-1-yl)ethanol |
103069-51-8 | 97% | 250mg |
$338.99 | 2023-09-04 | |
Alichem | A129003697-1g |
2-(4-(Dimethylamino)piperidin-1-yl)ethanol |
103069-51-8 | 97% | 1g |
$770.22 | 2023-09-04 | |
Chemenu | CM300802-1g |
2-(4-(dimethylamino)piperidin-1-yl)ethanol |
103069-51-8 | 95% | 1g |
$764 | 2022-09-30 | |
Chemenu | CM300802-500mg |
2-(4-(dimethylamino)piperidin-1-yl)ethanol |
103069-51-8 | 95% | 500mg |
$460 | 2021-08-18 |
2-(4-Dimethylamino-piperidin-1-yl)-ethanol Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 2-(4-Dimethylamino-piperidin-1-yl)-ethanol
Comprehensive Overview of 2-(4-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 103069-51-8): Properties, Applications, and Research Insights
2-(4-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 103069-51-8) is a chemically significant compound with a unique molecular structure combining a piperidine ring and an ethanol moiety. This hybrid structure endows it with versatile properties, making it valuable in pharmaceutical research, organic synthesis, and material science. The compound's dimethylamino group enhances its solubility and reactivity, while the piperidine scaffold contributes to its biological activity. Researchers frequently explore its potential as a building block for drug discovery, particularly in designing CNS-targeting agents and cholinergic modulators.
In recent years, the demand for specialty chemicals like 2-(4-Dimethylamino-piperidin-1-yl)-ethanol has surged due to advancements in precision medicine and green chemistry. A common query among scientists is: "How does this compound compare to other piperidine derivatives in terms of metabolic stability?" Studies suggest its ethanol side chain improves pharmacokinetic profiles, reducing hepatic clearance. Additionally, its role in catalysis and ligand design aligns with the growing interest in sustainable synthesis methods, a hot topic in 2024.
The compound's CAS No. 103069-51-8 is often searched alongside terms like "synthetic routes", "NMR spectra", and "safety data". Analytical data reveals a melting point range of 80–85°C and a molecular weight of 186.29 g/mol, critical for quality control in industrial applications. Its logP value (~1.2) indicates moderate lipophilicity, ideal for crossing biological barriers—a key consideration in drug formulation. Notably, its hydrogen-bonding capacity makes it a candidate for co-crystal engineering, an emerging field in pharmaceutical solids.
From an industrial perspective, 2-(4-Dimethylamino-piperidin-1-yl)-ethanol is synthesized via reductive amination or nucleophilic substitution, with yields optimized through microwave-assisted techniques. Environmental concerns have driven innovations in solvent-free reactions, where this compound serves as a model substrate. FAQs such as "Is it compatible with biodegradable solvents?" highlight its compatibility with 2-methyl-THF and cyclopentyl methyl ether, aligning with green chemistry principles.
Future research directions include exploring its structure-activity relationships in GPCR-targeted therapies and ionic liquid formulations. With patents citing its use in neuroprotective agents, 2-(4-Dimethylamino-piperidin-1-yl)-ethanol exemplifies the intersection of medicinal chemistry and process optimization. Its scalable synthesis and regulatory compliance further solidify its position as a high-value intermediate in modern chemical enterprises.
103069-51-8 (2-(4-Dimethylamino-piperidin-1-yl)-ethanol) Related Products
- 1340216-27-4(N-3-(1H-imidazol-1-yl)propyl-3-methylcyclopentan-1-amine)
- 2172259-73-1(tert-butyl N-1-cyclohexyl-3-(fluorosulfonyl)propylcarbamate)
- 2166952-21-0(2-amino-5-bromo-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile)
- 428468-34-2(4-(4-Formylphenoxy)methylbenzoic Acid)
- 71189-23-6(2-Isocyanatothiazole)
- 1452384-24-5((2,4-Dichloro-5-methoxy-phenyl)-methanol)
- 1209323-62-5(2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide)
- 924626-83-5(Benzene, 2-chloro-1-(dimethoxymethyl)-4-fluoro-3-propyl-)
- 2229362-84-7(2-(3-bromoprop-1-en-2-yl)-1,4-dichlorobenzene)
- 1897494-07-3(1-(3-bromo-5-methylphenyl)cyclobutylmethanamine)



